Butyl 4-[(3-chloro-4-ethoxybenzoyl)carbamothioylamino]benzoate
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Overview
Description
Butyl 4-[(3-chloro-4-ethoxybenzoyl)carbamothioylamino]benzoate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a butyl ester group, a chlorinated ethoxybenzoyl moiety, and a carbamothioylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[(3-chloro-4-ethoxybenzoyl)carbamothioylamino]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxybenzoyl Intermediate: The initial step involves the chlorination of 4-ethoxybenzoic acid to form 3-chloro-4-ethoxybenzoic acid.
Carbamothioylation: The 3-chloro-4-ethoxybenzoic acid is then reacted with thiourea to introduce the carbamothioyl group, forming 3-chloro-4-ethoxybenzoylthiourea.
Coupling with Butyl Benzoate: The final step involves the coupling of 3-chloro-4-ethoxybenzoylthiourea with butyl benzoate under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[(3-chloro-4-ethoxybenzoyl)carbamothioylamino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine group.
Substitution: The chlorinated benzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Butyl 4-[(3-chloro-4-ethoxybenzoyl)carbamothioylamino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Butyl 4-[(3-chloro-4-ethoxybenzoyl)carbamothioylamino]benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Butyl 4-[(4-ethoxybenzoyl)amino]benzoate
- Butyl 4-[(3-ethoxybenzoyl)amino]benzoate
Uniqueness
Butyl 4-[(3-chloro-4-ethoxybenzoyl)carbamothioylamino]benzoate is unique due to the presence of the chlorinated ethoxybenzoyl group and the carbamothioyl linkage. These structural features confer distinct chemical and biological properties, differentiating it from similar compounds. For instance, the chlorinated group may enhance its reactivity and biological activity compared to non-chlorinated analogs.
Properties
IUPAC Name |
butyl 4-[(3-chloro-4-ethoxybenzoyl)carbamothioylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4S/c1-3-5-12-28-20(26)14-6-9-16(10-7-14)23-21(29)24-19(25)15-8-11-18(27-4-2)17(22)13-15/h6-11,13H,3-5,12H2,1-2H3,(H2,23,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCPIGVQKNNYRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OCC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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